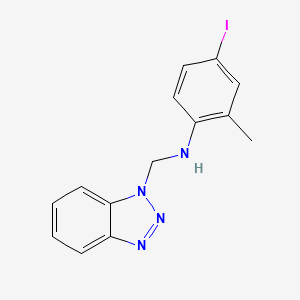
(1-cycloheptyl-2-pyrrolidinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cycloheptyl-2-pyrrolidinyl)methanol, commonly known as CHPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CHPM is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
Mecanismo De Acción
The mechanism of action of CHPM is not fully understood, but it is believed to act on the cholinergic system in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. CHPM also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CHPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. CHPM also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. Additionally, CHPM has been shown to reduce inflammation and increase neurotrophic factors, which may promote neurogenesis and neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CHPM in lab experiments include its high purity, stability, and well-defined chemical structure. CHPM is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using CHPM is that it is a chiral molecule, which means that its enantiomers may have different biological activities. Therefore, it is important to use pure enantiomers of CHPM in lab experiments to avoid any potential confounding effects.
Direcciones Futuras
There are several future directions for the study of CHPM. One area of research is to further elucidate its mechanism of action and how it interacts with the cholinergic system in the brain. Another area of research is to investigate its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of new synthetic methods for CHPM and its enantiomers may lead to the discovery of more potent and selective compounds for scientific research and potential therapeutic use.
Conclusion:
In conclusion, (1-cycloheptyl-2-pyrrolidinyl)methanol is a promising compound for scientific research due to its potential therapeutic properties in various neurological disorders. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for scientific research applications. CHPM has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of CHPM involves the reaction of cycloheptanone with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is a racemic mixture of (1-cycloheptyl-2-pyrrolidinyl)methanol, which can be separated into its enantiomers by chiral chromatography. The synthesis of CHPM has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
CHPM has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. CHPM has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(1-cycloheptylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALHSMSCFBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)

![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
![1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6089199.png)

![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)
![ethyl 4-({2-[(2-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B6089223.png)
![1-cyclopentyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6089225.png)